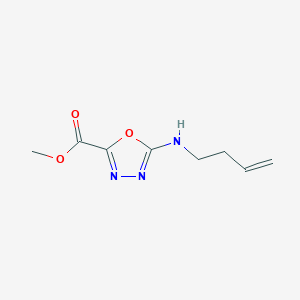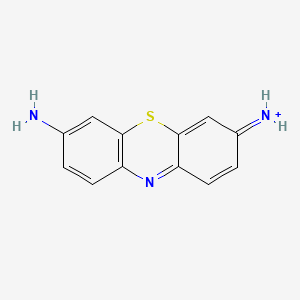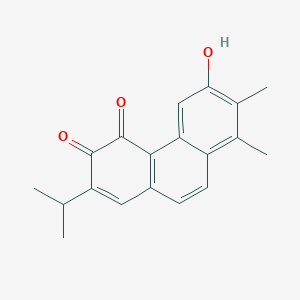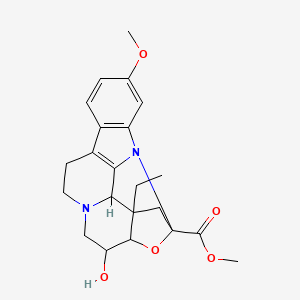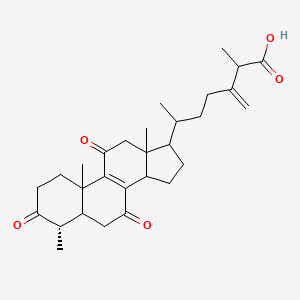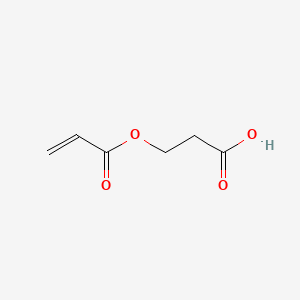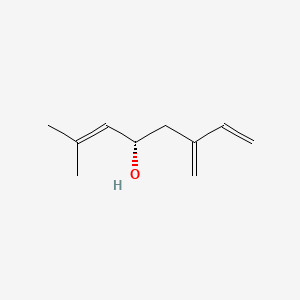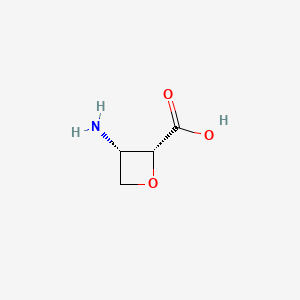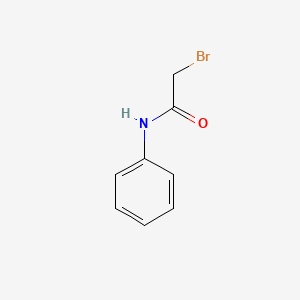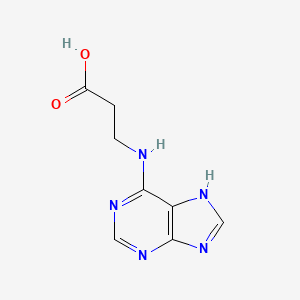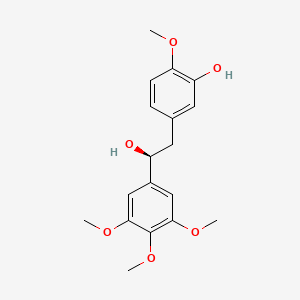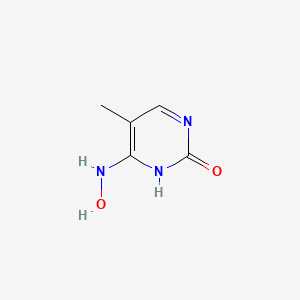
2-(Aminooxy)-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminooxy)-3-phenylpropanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of an aminooxy group attached to a phenylpropanoic acid backbone. This compound is known for its ability to inhibit certain enzymatic activities, making it a valuable tool in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminooxy)-3-phenylpropanoic acid typically involves the reaction of an aminooxy group with a phenylpropanoic acid derivative. One common method is the oxime ligation reaction, where an aminooxy group reacts with an aldehyde or ketone to form an oxime bond . This reaction is usually carried out in aqueous media and can be catalyzed by aniline or phenylenediamine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar oxime ligation techniques. The process would be optimized for yield and purity, often involving multiple purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Aminooxy)-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group back to the original aminooxy group.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the aminooxy group under basic conditions.
Major Products
The major products formed from these reactions include oxime derivatives, reduced aminooxy compounds, and substituted aminooxy derivatives.
Scientific Research Applications
2-(Aminooxy)-3-phenylpropanoic acid has a wide range of applications in scientific research:
Mechanism of Action
2-(Aminooxy)-3-phenylpropanoic acid exerts its effects by inhibiting specific enzymes. It targets enzymes involved in amino acid metabolism, such as aminotransferases . The inhibition occurs through the formation of a stable oxime complex with the enzyme’s active site, preventing the enzyme from catalyzing its normal reaction .
Comparison with Similar Compounds
Similar Compounds
Aminooxyacetic acid: Another aminooxy compound that inhibits aminotransferase activity.
2-(Aminooxy)-3-(naphthalen-2-yl)propanoic acid: A derivative with similar inhibitory properties.
Uniqueness
2-(Aminooxy)-3-phenylpropanoic acid is unique due to its specific structure, which allows it to form stable oxime complexes with enzymes. This property makes it particularly effective in inhibiting enzymatic activities and useful in various biochemical applications.
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-aminooxy-3-phenylpropanoic acid |
InChI |
InChI=1S/C9H11NO3/c10-13-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12) |
InChI Key |
BRKLOAHUJZWUQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)ON |
Synonyms |
alpha-aminooxy-beta-phenylpropionic acid alpha-aminooxy-beta-phenylpropionic acid, (R)-isomer alpha-aminooxy-beta-phenylpropionic acid, hydrobromide, (S)-isomer L-alpha-aminooxy-beta-phenylpropionic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(2-furanylmethyl)-4-imino-6,6-dimethyl-2-oxo-5,8-dihydropyrano[2,3]thieno[2,4-b]pyrimidin-1-yl]-N-phenylacetamide](/img/structure/B1210488.png)
![[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-bis(oxidanyl)oxolan-2-yl]methoxy-oxidanyl-phosphoryl]oxy-3-oxidanyl-oxolan-2-yl]methyl [(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-oxidanyl-oxolan-3-yl] hydrogen phosphate](/img/structure/B1210490.png)
